molecular formula C8H6BrN B1380769 7-Bromoindolizine CAS No. 1539657-44-7

7-Bromoindolizine

Cat. No.: B1380769
CAS No.: 1539657-44-7
M. Wt: 196.04 g/mol
InChI Key: FJHZYFMOZQDRJE-UHFFFAOYSA-N
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Description

7-Bromoindolizine is a chemical compound with the molecular formula C8H6BrN . It is a brominated derivative of indolizine, a nitrogen-containing heterocycle . The compound is typically stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • 7-Bromoindolizines have been synthesized through various methods, demonstrating their versatility in chemical reactions. One method involves a one-pot, three-component cascade reaction leading to high yields of 1-bromoindolizines, showcasing their accessibility for further chemical modifications (Wang et al., 2014). Another approach for synthesizing these compounds includes regioselective lithiation of indolizines followed by halogenation, which provides a pathway to synthesize 5-halogenoindolizines with potential for further chemical transformations (Kuznetsov et al., 2008).

Antioxidant Properties

  • 1-Bromo-7-cyano-2,3-diphenylindolizine, a derivative of 7-bromoindolizine, has demonstrated the ability to act as an antioxidant. This compound has been found to inhibit lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative stress (Østby et al., 2000).

Anti-inflammatory Applications

  • Indolizine derivatives, including those with bromo substituents, have shown moderate anti-inflammatory effects. This has been observed in compounds like 3-aminoindolizines, suggesting the potential use of this compound derivatives in developing new anti-inflammatory drugs (Wei et al., 2014).

Applications in Drug Delivery

  • This compound derivatives have been studied as solubility enhancers and nanocarriers for pharmaceutical compounds with potential antitumoral and anti-trypanosomal activity. Their interaction with dendrimers, such as Poly(amidoamine) and Poly(propylenimine), has been explored to improve solubility in physiological media, thus enhancing their therapeutic potential (Dib et al., 2019).

Antimicrobial Potential

  • Bromo-substituted indolizines, including those derived from this compound, have been investigated for their antimicrobial properties. The synthesis and testing of nitro-2-phenylindolizines with bromo substituents suggest their potential as antimicrobial agents (Lins et al., 1982).

Inhibition of Mycobacterium Tuberculosis

  • Structural analysis of phenylindolizine-based drugs, which may include this compound derivatives, has indicated their inhibitory action towards Mycobacterium tuberculosis. This suggests their potential role in treating tuberculosis and related infections (Hasija et al., 2020).

Properties

IUPAC Name

7-bromoindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZYFMOZQDRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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